molecular formula C20H16N4O9S2 B11022310 N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B11022310
M. Wt: 520.5 g/mol
InChI Key: HYYIPHADEGWCCR-UHFFFAOYSA-N
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Description

N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-nitrophenyl sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient stirring mechanisms. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but contains trifluoromethanesulfonyl groups instead of nitrophenyl groups.

    Acetamide, N-(4-nitrophenyl)-: Contains a single nitrophenyl group and lacks the bis-sulfonyl structure.

Uniqueness

N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide is unique due to its combination of multiple nitrophenyl and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H16N4O9S2

Molecular Weight

520.5 g/mol

IUPAC Name

N-[3-[bis[(4-nitrophenyl)sulfonyl]amino]phenyl]acetamide

InChI

InChI=1S/C20H16N4O9S2/c1-14(25)21-15-3-2-4-18(13-15)24(34(30,31)19-9-5-16(6-10-19)22(26)27)35(32,33)20-11-7-17(8-12-20)23(28)29/h2-13H,1H3,(H,21,25)

InChI Key

HYYIPHADEGWCCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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